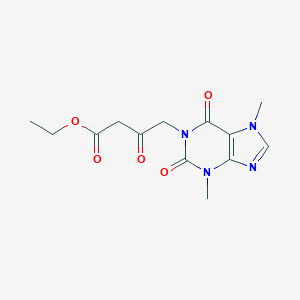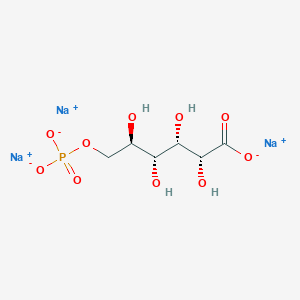
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester, also known as DEEDT, is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various laboratory experiments due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions. These complexes can then be used in various catalytic reactions, including oxidation and reduction reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester. However, studies have shown that the compound is relatively non-toxic and does not have any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester also has potential applications in various catalytic reactions, making it a useful compound for researchers in the field of organic chemistry.
However, there are also limitations to the use of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester in laboratory experiments. The compound is relatively insoluble in water, which can make it difficult to use in certain reactions. Additionally, the mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood, which can make it challenging to predict the outcome of certain experiments.
Orientations Futures
There are several future directions for research on Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester. One potential area of research is the synthesis of new metal complexes using Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester as a ligand. These complexes could have potential applications in various catalytic reactions, including the synthesis of new organic compounds.
Another area of research is the investigation of the mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester. By understanding how the compound interacts with metal ions, researchers could develop new strategies for the synthesis of metal complexes with specific properties.
Finally, research could be conducted to investigate the potential applications of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester in drug discovery. The compound has already been used in the synthesis of new organic compounds, and it is possible that it could be used in the development of new drugs with specific properties.
Conclusion:
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is a unique chemical compound with potential applications in various areas of scientific research. The compound is relatively easy to synthesize and purify, and it has potential applications in various catalytic reactions. While the mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood, there are several future directions for research on the compound, including the synthesis of new metal complexes and investigation of its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester involves the reaction of diethylcarbamodithioic acid with 4-ethoxyaniline and phenylhydrazine. The reaction takes place in the presence of a catalyst and results in the formation of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester as a yellow solid. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester has a wide range of scientific research applications due to its unique properties. The compound is widely used as a ligand in the synthesis of metal complexes, which can be used in various catalytic reactions. Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester has also been used in the synthesis of new organic compounds with potential applications in drug discovery.
Propriétés
Numéro CAS |
105858-89-7 |
|---|---|
Nom du produit |
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester |
Formule moléculaire |
C21H27N3OS2 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C21H27N3OS2/c1-4-24(5-2)21(26)27-16-20(22-17-10-8-7-9-11-17)23-18-12-14-19(15-13-18)25-6-3/h7-15H,4-6,16H2,1-3H3,(H,22,23) |
Clé InChI |
VBOBICYJIZDBSY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2 |
Synonymes |
CARBAMODITHIOIC ACID, DIETHYL-, 2-((4-ETHOXYPHENYL)AMINO)-2-(PHENYLIMI NO)ETHYL E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















